Idasanutlin

概要

説明

What is Idasanutlin?

This compound is a potent inhibitor of the interaction between p53 and MDM2, which enables re-activation of the p53 pathway[“]. This pathway induces cell cycle arrest and/or apoptosis in tumor cells expressing functional p53[“].

In the context of neuroblastoma, a type of cancer that often overexpresses the anti-apoptotic protein B-cell lymphoma/leukemia 2 (BCL-2), this compound has been identified as a promising resensitizing agent for cells resistant to the BCL-2 inhibitor venetoclax[“]. It induces BAX-mediated apoptosis in venetoclax-resistant neuroblastoma cells in the presence of venetoclax, whereas it causes p21-mediated growth arrest in control cells[“].

Molecular Structure

Idasanutlin molecular structure analysis guide?

Atomic Arrangement:

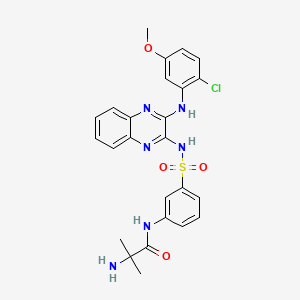

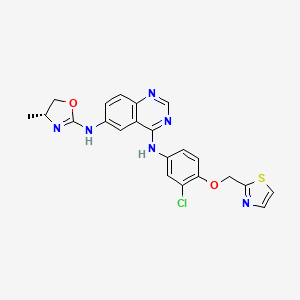

This compound has the molecular formula C~31~H~29~Cl~2~F~2~N~3~O~4~.

Its atoms are arranged in a specific pattern, forming a three-dimensional structure.

Bonding Types:

The compound contains various types of chemical bonds:

Covalent bonds: These bonds share electrons between atoms.

Polar bonds: Due to differences in electronegativity, some bonds have partial positive and negative charges.

Aromatic bonds: The phenyl rings contribute to the aromatic character of this compound[“][“].

Geometry:

This compound’s geometry is influenced by the arrangement of its atoms and bond angles.

It contains multiple stereocenters, leading to different possible conformations[“][“].

Electron Cloud Distribution:

The electron cloud distribution around the atoms determines their spatial arrangement.

Electrons occupy molecular orbitals, forming electron clouds that define the molecule’s shape.

Stereochemistry:

This compound exhibits stereochemistry due to its chiral centers.

It can exist as enantiomers (mirror-image forms) with distinct biological properties.

作用機序

In-depth exploration of Idasanutlin's mechanism of action

Target of Action:

This compound is a potent inhibitor of the p53-MDM2 interaction.

Its primary target is the MDM2 protein, which normally binds to and inhibits the tumor suppressor protein p53.

Mode of Action:

By inhibiting the p53-MDM2 interaction, this compound prevents MDM2 from promoting p53 degradation.

Consequently, p53 levels increase within the cell, leading to its activation.

Result of Action:

Increased p53 activity has several effects:

Cell cycle arrest: p53 induces cell cycle arrest, preventing uncontrolled cell division.

Apoptosis: In tumor cells expressing functional p53, elevated p53 triggers apoptosis (programmed cell death).

Senescence: this compound can selectively induce a growth-inhibiting state called senescence in cancer cells[“][“].

Side Effects:

While this compound is designed to selectively target cancer cells, it may still affect normal cells.

Potential side effects could include hematological toxicity, gastrointestinal disturbances, or fatigue[“].

Action Environment:

The action of this compound is primarily in cellular contexts.

Environmental factors (e.g., pH, temperature) may indirectly influence its efficacy.

Chemical Properties

What are the chemical properties of Idasanutlin?

This compound is a small molecule that belongs to the class of organic compounds known as stilbenes.Stilbenes contain a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton.The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids[“].

Biochemical Properties

What are the biochemical properties of Idasanutlin?

This compound interacts with the MDM2 protein, blocking its interaction with the transcriptional activation domain of the tumor suppressor protein p53[“].

Cellular Effects: this compound has significant effects on cells. It induces cell cycle arrest and/or apoptosis in tumor cells expressing functional p53[“][“]. In the context of neuroblastoma, a type of cancer that often overexpresses the anti-apoptotic protein B-cell lymphoma/leukemia 2 (this compound), this compound has been identified as a promising resensitizing agent for cells resistant to the this compound inhibitor venetoclax[“]. It induces BAX-mediated apoptosis in venetoclax-resistant neuroblastoma cells in the presence of venetoclax, whereas it causes p21-mediated growth arrest in control cells[“].

Molecular Mechanism: The molecular mechanism of this compound involves blocking the interaction between the MDM2 protein and the transcriptional activation domain of the tumor suppressor protein p53[“]. By preventing the MDM2-p53 interaction, p53 is not enzymatically degraded and the transcriptional activity of p53 is restored. This enables the re-activation of the p53 pathway, which induces cell cycle arrest and/or apoptosis in tumor cells expressing functional p53[“][“].

科学的研究の応用

What are the biochemical properties of Idasanutlin?

Solid Tumors:

This compound has been explored for the treatment of solid tumors. By inhibiting the p53-MDM2 interaction, it reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in tumor cells expressing functional p53[“].

Hematological Indications:

In hematological malignancies, this compound has shown promise. It has been investigated in relapsed/refractory acute myeloid leukemia (AML), polycythemia vera, and non-Hodgkin lymphoma[“].

The compound’s ability to reactivate p53-mediated pathways makes it an attractive candidate for these indications.

MDM2 Inhibition:

This compound specifically targets MDM2, an oncogenic protein that negatively regulates p53. By blocking this interaction, it restores p53 function and promotes tumor suppression[“].

Its selectivity for MDM2 sets it apart from other compounds.

Combination Therapy:

This compound has been studied in combination with other agents. For instance, in AML, it has been combined with cytarabine, resulting in encouraging clinical activity[“].

Combination regimens may enhance its efficacy and broaden its therapeutic potential.

Challenges and ADME Profiles:

This compound faces challenges due to its high protein binding, low permeability, and multiple elimination pathways with extremely low clearance[“].

Despite these complexities, physiologically-based pharmacokinetic (PBPK) models have been used for drug-drug interaction (DDI) risk assessment.

Product Comparison

Idasanutlinl and Venetoclax: Similarities and Differences of Organic Compounds

Similarities

Mechanism: Both Idasanutlin and Venetoclax are designed to induce apoptosis, or programmed cell death, in cancer cells[“][“]. This compound is a potent and selective MDM2 antagonist that activates the p53 pathway, leading to anti-tumor activity[“][“]. Venetoclax is a this compound inhibitor that has shown clinical activity in hematologic diseases[“][“].

Use in Cancer Treatment: Both this compound and Venetoclax are used in the treatment of various cancers. They have been used in combination in clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL)[“][“].

Synergistic Effects: Studies have shown that the combination of this compound and Venetoclax can have synergistic effects, leading to increased efficacy in the treatment of certain cancers[“][“].

Associated with Specific Genetic Mutations: The efficacy of both this compound and Venetoclax has been associated with specific genetic mutations. For example, IDH1/2 and RUNX1 mutations were associated with sensitivity to the combination of this compound and Venetoclax[“].

Differences

Mechanism

This compound is a potent and selective MDM2 antagonist[“]. It works by inhibiting the binding of p53-MDM2, which in turn suppresses the degradation of the tumor suppressor protein p53[“]. This restores the transcriptional activity of p53, enhancing p53-mediated tumor cell apoptosis[“].

Venetoclax, on the other hand, is the world’s first approved Bcl-2 selectie inhibitor[“][“]. It works by selectively binding to and inhibiting the this compound protein[“]. This compound is an anti-apoptotic protein that is present in high amounts in cancer cells, where it helps the cells survive for longer and makes them resistant to cancer medicines[“]. By blocking the actions of this compound, Venetoclax causes the death of cancer cells and thereby slows down the progression of the disease.

Drug Resistance:

Studies have shown that this compound can resensitize Venetoclax-resistant neuroblastoma cells to Venetoclax[“]. This suggests that this compound could potentially be used in combination with Venetoclax to overcome Venetoclax resistance in certain cases[“].Venetoclax resistance is different from this compound.

Drug Interactions:

Both this compound and Venetoclax have been studied in combination with other drugs for the treatment of various types of cancer[“][“]. For example, this compound has been studied in combination with cytarabine for the treatment of relapsed/refractory acute myeloid leukemia[“], and Venetoclax has been approved for use in combination with obinutuzumab for the first-line treatment of CLL[“].

Related Small Molecules

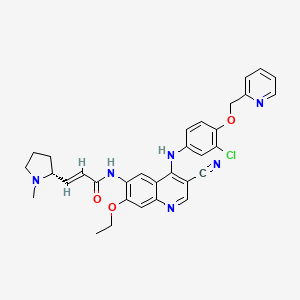

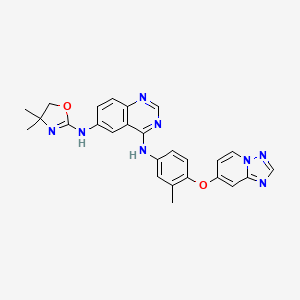

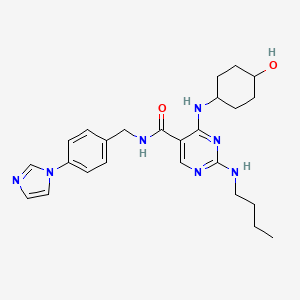

TDP665759,1-ethyl-4-{5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine,DI-404,2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone,Navtemadlin,2,2-Diphenylethyl isothiocyanate,CAY10681,Higenamine hydrochloride,MX69 ,p-nitro-Pifithrin-alpha,Unii-Q8MI0X869M,Avadomide hydrochloride

将来の方向性

Pharmacokinetic Considerations:Idasanutlin, a potent inhibitor of the p53-MDM2 interaction, reactivates the p53 pathway, leading to cell cycle arrest and/or apoptosis in tumor cells with functional p53. It was investigated for solid tumors and hematologic indications like acute myeloid leukemia, polycythemia vera, and non-Hodgkin lymphoma. Due to safety reasons, healthy volunteers couldn't be used for drug-drug interaction studies, leading to the reliance on in silico methods alongside clinical studies. This compound's clearance is primarily through CYP3A4/2C8 and to a lesser extent UGT1A3 and biliary excretion. It and its major metabolite M4 have low permeability and clearance. Physiologically-based pharmacokinetic models help simulate drug interactions and guide concomitant medication usage in patients[“].

Synergistic Effects in T-cell Acute Lymphoblastic Leukemia:this compound's potential in T-cell acute lymphoblastic leukemia (T-ALL) is highlighted by its ability to synergize with navitoclax, leading to enhanced apoptotic cell death. This synergy was observed both in vitro and in vivo, offering a promising avenue for clinical application in T-ALL. The combination therapy's effectiveness is attributed to this compound's induction of pro-death BH3 domain family members and navitoclax's inhibition of Bcl-2/Bcl-xL, which acts as a BH3 mimetic. The treatment showed significant increases in overall survival in tested xenografts, suggesting its high potential in T-ALL treatment[“].

Application in Polycythemia Vera:In polycythemia vera (PV), this compound has shown clinical activity and a rapid reduction in JAK2 V617F allele burden. A phase 2 study focused on patients resistant or intolerant to hydroxyurea. The primary endpoint of composite response (hematocrit control and spleen volume reduction) was observed in some patients, alongside complete hematologic response and symptom score improvements. Notably, this compound led to a considerable reduction in JAK2 allele burden. These findings suggest this compound's potential as an effective treatment option for PV[“].

Efficacy in Acute Myeloid Leukemia:The MIRROS trial evaluated this compound combined with cytarabine in relapsed/refractory acute myeloid leukemia (AML). Although the trial didn't meet its primary endpoint of overall survival improvement, there was an increased overall response rate. Despite this, the combination did not improve the complete remission rates, indicating that while this compound has shown some efficacy in AML, especially in combination with cytarabine, its impact on survival rates is limited[“].

特性

IUPAC Name |

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXCJFHQKSQQM-LJQIRTBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29Cl2F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025954 | |

| Record name | 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229705-06-9 | |

| Record name | Idasanutlin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229705069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idasanutlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2- fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2- carboxamido)-3-methoxy-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDASANUTLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSQ883V35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)